

Molecular structure and formula of 7-(Bromomethyl)pentadecane

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Compound of Interest

Compound Name: 7-(Bromomethyl)pentadecane

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An In-depth Technical Guide to **7-(Bromomethyl)pentadecane**: Structure, Properties, and Synthetic Utility

Introduction

7-(Bromomethyl)pentadecane is a branched-chain alkyl halide that serves as a pivotal intermediate in advanced organic synthesis. Characterized by a long, fifteen-carbon backbone with a reactive bromomethyl group at the 7-position, this molecule combines a significant hydrophobic character with a versatile functional handle for chemical modification. Its structure allows for the strategic introduction of the bulky 2-hexyldecyl moiety into a wide array of target molecules, thereby influencing properties such as solubility, steric hindrance, and molecular architecture. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and applications for researchers and professionals in drug development and materials science.

Molecular Identity and Structural Elucidation

The precise definition of a chemical entity is foundational to its application. **7-(Bromomethyl)pentadecane** is unambiguously identified by its molecular formula, systematic nomenclature, and structural descriptors.

- Molecular Formula: C₁₆H₃₃Br^{[1][2][3][4]}
- IUPAC Name: **7-(Bromomethyl)pentadecane**^[1]

- Common Synonyms: 1-Bromo-2-hexyldecane, 2-Hexyldecyl bromide[1][2][3][5]
- CAS Number: 52997-43-0[1][2]

The molecule consists of a central pentadecane chain where one hydrogen on the seventh carbon has been replaced by a bromomethyl (-CH₂Br) group.[2] This classifies it as a primary alkyl halide, as the bromine is attached to a carbon that is bonded to only one other carbon atom (within the functional group). However, the branching at the point of attachment imparts notable steric features.

Structural Representation:

Caption: 2D structure of **7-(Bromomethyl)pentadecane**.

Unique Molecular Identifiers:

- SMILES: CCCCCCCCC(CCCCC)CBr[1]
- InChI: InChI=1S/C16H33Br/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16H,3-15H2,1-2H3[1][2]
- InChIKey: RWEKWRQKAHQYNE-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physical properties of **7-(Bromomethyl)pentadecane** are dictated by its long aliphatic chain and the presence of the polar carbon-bromine bond. These characteristics render it a high-boiling, hydrophobic liquid with utility in non-aqueous synthetic environments.

Property	Value	Source
Molecular Weight	305.34 g/mol	[1][3][4]
Appearance	Colorless to light yellow liquid	[2][5][6]
Boiling Point	-341.1 ± 10.0 °C (at 760 Torr)	[3][5]
Density	-0.997 ± 0.06 g/cm ³ (at 20 °C)	[3][5]
Flash Point	-107.6 ± 11.0 °C	[3][5]
Solubility	Insoluble in water; soluble in organic solvents	[2]

Synthesis and Purification

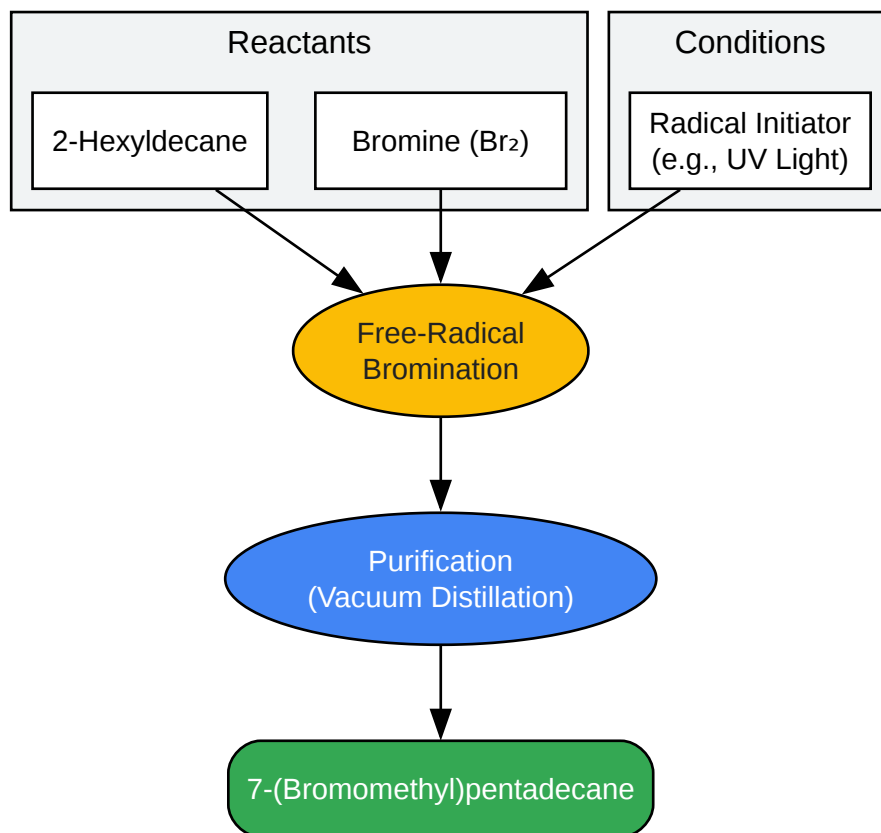
The synthesis of **7-(Bromomethyl)pentadecane** typically involves the conversion of a precursor alcohol or alkane into the desired alkyl halide. A common laboratory and industrial approach is the bromination of 2-hexyldecane.

Protocol: Free-Radical Bromination of 2-Hexyldecane

This reaction proceeds via a free-radical mechanism, where a bromine radical abstracts a hydrogen atom from the alkane, followed by reaction with Br₂ to form the product.[7]

- Initiation: A radical initiator (e.g., UV light or a chemical initiator like AIBN) is used to cleave a bromine molecule (Br₂) into two bromine radicals (2 Br•).
- Propagation (Step 1): A bromine radical abstracts a hydrogen atom from 2-hexyldecane, preferentially from a tertiary carbon if available, to form hydrogen bromide (HBr) and a 2-hexyldecyl radical.
- Propagation (Step 2): The 2-hexyldecyl radical reacts with another molecule of Br₂ to yield **7-(Bromomethyl)pentadecane** and a new bromine radical, which continues the chain reaction.
- Termination: The reaction ceases when radicals combine with each other.

The crude product is typically purified by vacuum distillation to remove unreacted starting materials and byproducts.[7]



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Caption: General workflow for the synthesis of **7-(Bromomethyl)pentadecane**.

Chemical Reactivity and Synthetic Applications

The synthetic utility of **7-(Bromomethyl)pentadecane** is centered on the reactivity of its carbon-bromine bond. The significant electronegativity difference between carbon and bromine polarizes the C-Br bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles.[8][9][10]

Primary Reaction Pathway: Nucleophilic Substitution (S_N2)

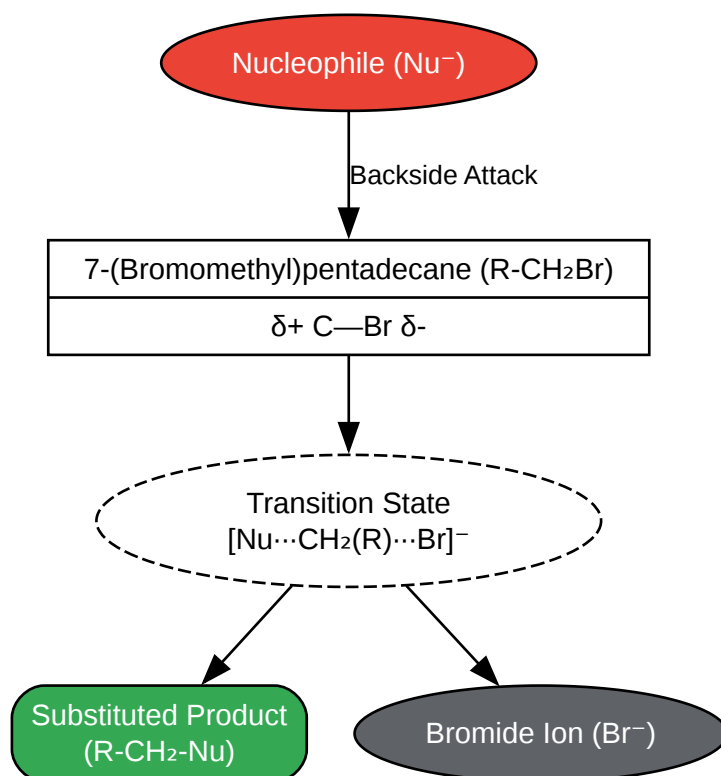
As a primary alkyl halide, **7-(Bromomethyl)pentadecane** readily undergoes bimolecular nucleophilic substitution (S_N2) reactions.[5][7][11] In this concerted, single-step mechanism, a

nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the bromide ion, which is an excellent leaving group.[9][11]

This reactivity allows for the facile conversion of the bromomethyl group into a variety of other functional groups, making it a versatile building block for introducing the 2-hexyldecyl group into larger molecules.[5][7]

Common Transformations:

- Alcohols: Reaction with hydroxide ions (OH^-).
- Ethers: Reaction with alkoxides (RO^-).
- Amines: Reaction with ammonia or primary/secondary amines.
- Thiols: Reaction with hydrosulfide ions (SH^-).
- Nitriles: Reaction with cyanide ions (CN^-), which also extends the carbon chain.



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Caption: Generalized S_N2 reaction pathway for **7-(Bromomethyl)pentadecane**.

Applications: The primary application of this compound is as a reactive intermediate.^{[4][5]} The introduction of the branched C16 alkyl chain can be used to:

- Enhance Solubility: Increase solubility in nonpolar organic solvents.
- Impart Steric Bulk: Control the stereochemistry or block reactive sites in a target molecule.
- Synthesize Derivatives: Serve as a precursor for creating surfactants, polymers, and specialty chemicals where a long, branched alkyl chain is desired.^[7]

Safety and Handling

As with all reactive brominated organic compounds, proper safety protocols must be observed when handling **7-(Bromomethyl)pentadecane**.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).^[12]
- Precautionary Statements:
 - P302 + P352: IF ON SKIN: Wash with plenty of water.
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.^[12]
- Storage: Store in a dark place, sealed in a dry container at room temperature to prevent degradation.^{[3][12]}

Conclusion

7-(Bromomethyl)pentadecane is a well-defined chemical intermediate whose value lies in its predictable reactivity and the useful physicochemical properties of its 2-hexyldecyl group. Its molecular structure has been thoroughly characterized, and its behavior in nucleophilic substitution reactions is well-understood, making it a reliable tool for synthetic chemists. By leveraging its electrophilic carbon center, researchers can efficiently incorporate a large, branched, and hydrophobic moiety into a diverse range of molecular frameworks, enabling the development of novel materials, pharmaceuticals, and specialty chemicals.

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